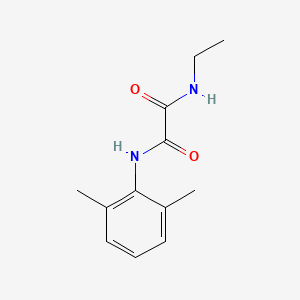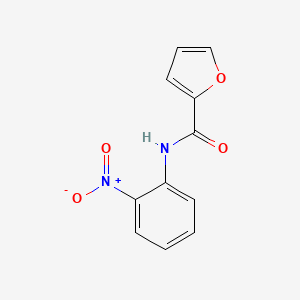![molecular formula C19H15BrN2O4 B5076615 ethyl 4-[(4Z)-4-[(4-bromophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate](/img/structure/B5076615.png)
ethyl 4-[(4Z)-4-[(4-bromophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[(4Z)-4-[(4-bromophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group and a dioxopyrazolidinyl moiety, making it a valuable subject of study in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(4Z)-4-[(4-bromophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate compound. This intermediate is then subjected to cyclization with hydrazine hydrate to yield the final product. The reaction conditions often include refluxing in an appropriate solvent, such as ethanol, and the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[(4Z)-4-[(4-bromophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, depending on the reducing agent used.
Substitution: The bromophenyl group in the compound makes it susceptible to nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new compounds with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[(4Z)-4-[(4-bromophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of ethyl 4-[(4Z)-4-[(4-bromophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The bromophenyl group and dioxopyrazolidinyl moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies on its binding affinity and interaction with target molecules are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-[(4Z)-4-[(4-bromophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate can be compared with other similar compounds, such as:
Ethyl 4-bromobenzoate: Shares the bromophenyl group but lacks the dioxopyrazolidinyl moiety, resulting in different chemical properties and applications.
Methyl 4-(4-bromophenyl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its reactivity and use in synthesis.
4-Bromobenzaldehyde: A precursor in the synthesis of the target compound, with distinct reactivity due to the presence of an aldehyde group.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in the individual components.
Eigenschaften
IUPAC Name |
ethyl 4-[(4Z)-4-[(4-bromophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O4/c1-2-26-19(25)13-5-9-15(10-6-13)22-18(24)16(17(23)21-22)11-12-3-7-14(20)8-4-12/h3-11H,2H2,1H3,(H,21,23)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQCSEYDCJTRHM-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)Br)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)Br)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,5-dimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]pyridinium bromide](/img/structure/B5076534.png)
![4-chloro-N-(3-methoxyphenyl)-3-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B5076552.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-(4-thiomorpholinyl)nicotinamide](/img/structure/B5076560.png)

![1-{[1-({6-[(3-methylbutyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5076568.png)
![5-(4-fluorobenzoyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5076577.png)


![N-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5076587.png)

![2-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-3-propyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5076620.png)
![2-tert-butyl-5-[(3-hydroxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5076624.png)
![1-ethyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B5076625.png)
![4-[3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid](/img/structure/B5076629.png)
